N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3OS2 and its molecular weight is 343.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Convenient Preparations of Thiadiazoles: A study by Takikawa et al. (1985) describes methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, which are structurally related to the compound , through the reaction of thioamides with various electrophilic reagents, yielding high yields under mild conditions (Takikawa et al., 1985).
Anticancer Activity
- Microwave-Assisted Synthesis and Anticancer Evaluation: Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole scaffold and benzamide groups, which are relevant to the compound of interest. These compounds demonstrated significant in vitro anticancer activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Tiwari et al., 2017).
Molecular Docking Studies
- Computational Approaches: The same study by Tiwari et al. (2017) also conducted a molecular docking study to predict the probable mechanism of action of the synthesized compounds, demonstrating the importance of computational approaches in understanding the interactions of such molecules (Tiwari et al., 2017).
Photophysical Properties
- Fluorescent Benzamide Complexes: Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, exploring their photophysical properties. This research highlights the potential application of such compounds in fluorescence-based technologies (Zhang et al., 2017).
Biological Activities
- Synthesis and Biological Activities of Benzo[b]thiophene Derivatives: Isloor et al. (2010) synthesized benzo[b]thiophene derivatives, including thiadiazoles, with significant antibacterial, antifungal, and anti-inflammatory properties. This research underscores the diverse biological activities associated with thiadiazole and benzamide compounds (Isloor et al., 2010).
Mechanism of Action
Target of Action
Compounds with a similar thiophene structure have been found to exhibit diverse biological activities .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological effects, suggesting they may interact with multiple pathways .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, suggesting they may have multiple cellular targets .
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-16(12-3-4-14-15(9-12)20-23-19-14)18-11-17(6-1-2-7-17)13-5-8-22-10-13/h3-5,8-10H,1-2,6-7,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQWNYJUZURPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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